2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline
Description
Properties
IUPAC Name |
2-piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)14-5-3-4-13(12-14)17-15-6-1-2-7-16(15)24-18(25-17)26-10-8-23-9-11-26/h1-7,12,23H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOJJOFTWFYYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the quinazoline core with piperazine in the presence of a suitable base such as potassium carbonate.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in critical biological pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling.
Pathways: The compound may affect pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline and related compounds from the literature:
*Calculated molecular weight based on formula C₁₉H₁₇F₃N₄.
Key Structural Differences
- Core Heterocycle: The target compound’s quinazoline core differs from the thiazole-urea or thiazole-ester scaffolds in compounds 1f, 1g, and 10d–10f . Letermovir shares a quinazoline-derived dihydroquinazolinone core but includes additional rings and substituents .
- Letermovir’s acetic acid moiety introduces ionizable functionality absent in the target compound .
- Substituent Placement : The 3-(trifluoromethyl)phenyl group is a common feature in all compounds, but its position varies (e.g., para vs. meta in urea derivatives) .
Physicochemical Properties
- Solubility : Letermovir’s low aqueous solubility aligns with the target compound’s predicted behavior due to aromaticity and trifluoromethyl groups . Urea derivatives may exhibit better solubility due to polar urea linkages .
- Molecular Weight : The target compound’s lower molecular weight (~369 vs. 514–709 in analogs) suggests advantages in drug-likeness (e.g., Lipinski’s rule compliance) .
Biological Activity
2-(Piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.32 g/mol. The structure features a quinazoline core substituted with a piperazine ring and a trifluoromethyl group, which may enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, a study demonstrated that quinazoline derivatives could inhibit the growth of human cancer cell lines through the activation of caspases, leading to programmed cell death .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A comparative study indicated that quinazoline derivatives exhibit significant inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours. Mechanistic studies revealed that the compound induced G0/G1 phase cell cycle arrest and increased the expression of pro-apoptotic proteins .
Case Study 2: Antimicrobial Activity Assessment
In a laboratory setting, the antimicrobial efficacy of the compound was tested against clinical isolates of Candida species. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against fluconazole-resistant Candida albicans, suggesting its potential as a novel antifungal agent .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
